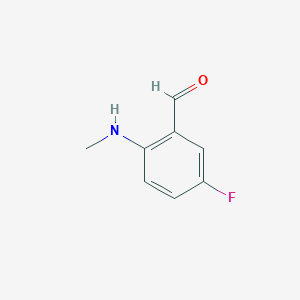

5-Fluoro-2-(methylamino)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

5-fluoro-2-(methylamino)benzaldehyde |

InChI |

InChI=1S/C8H8FNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3 |

InChI Key |

JHKMSLPFPADQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Methylamino Benzaldehyde

Reactivity of the Aldehyde Group: Condensation and Addition Reactions

The aldehyde functional group is a primary site for carbon-carbon and carbon-nitrogen bond formation. Its electrophilic carbon is susceptible to attack by various nucleophiles, leading to a wide array of derivatives.

Aldol (B89426) Condensation with 5-Fluoro-2-(methylamino)benzaldehyde as a Reaction Partner

The Aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.com In a crossed aldol condensation, two different carbonyl compounds react. byjus.com this compound, lacking α-hydrogens, can only act as the electrophilic "acceptor" partner in this reaction. It can react with an enolizable aldehyde or ketone in the presence of an acid or base catalyst. sigmaaldrich.combyjus.com

Representative Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Acetophenone | NaOH or KOH | α,β-Unsaturated Ketone |

| This compound | Cyclohexanone | Acid/Base | α,β-Unsaturated Ketone |

| This compound | Acetone | Acid/Base | α,β-Unsaturated Ketone |

Formation of Schiff Bases and Related Imine Derivatives from this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. primescholars.com this compound readily reacts with primary amines to form the corresponding N-substituted imine derivatives. researchgate.net The reaction mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then eliminates a molecule of water to yield the stable imine product. tcichemicals.com

The formation of the imine is often reversible and can be driven to completion by removing water from the reaction mixture. The resulting Schiff bases are valuable intermediates in their own right, used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. primescholars.comsemanticscholar.org The stability of the resulting imine can be enhanced by the conjugation between the newly formed C=N bond and the two aromatic rings. tcichemicals.com

One-Carbon Homologation via Corey-Fuchs Reaction for Alkynylated Derivatives

The Corey-Fuchs reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne, effectively adding a two-carbon unit with a triple bond. tcichemicals.comwikipedia.org This transformation represents a one-carbon homologation of the aldehyde. chem-station.comorganic-chemistry.org

In the first step, this compound reacts with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. This step, analogous to a Wittig reaction, produces a 1,1-dibromoalkene intermediate. wikipedia.orgresearchgate.net In the second step, treatment of this dibromoalkene with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, induces elimination of HBr and a subsequent Fritsch-Buttenberg-Wiechell rearrangement to form a lithium acetylide. wikipedia.orgchem-station.com Aqueous workup then protonates the acetylide to yield the terminal alkyne, 1-ethynyl-5-fluoro-2-(methylamino)benzene. This alkyne is a versatile synthetic handle for further transformations, such as Sonogashira coupling reactions.

Corey-Fuchs Reaction Sequence

| Step | Reagents | Intermediate/Product |

| 1 | CBr₄, PPh₃ | 1-(2,2-Dibromoethenyl)-5-fluoro-2-(methylamino)benzene |

| 2 | n-Butyllithium, then H₂O | 1-Ethynyl-5-fluoro-2-(methylamino)benzene |

Aromatic Ring Functionalization Strategies

Beyond the reactivity of the aldehyde, the aromatic ring of this compound can be further modified, offering pathways to more complex structures.

Considerations for Electrophilic Aromatic Substitution on Substituted Fluorinated Aromatics

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing new substituents onto an aromatic ring. The outcome of such a reaction on this compound is governed by the directing effects of the existing methylamino and fluoro substituents.

-NHCH₃ Group: The methylamino group is a powerful activating, ortho-, para-director. Its nitrogen atom donates electron density to the ring via a strong resonance (+M) effect, making the ring significantly more nucleophilic and reactive towards electrophiles. minia.edu.egorganicchemistrytutor.com

-F Group: The fluorine atom is a weakly deactivating, ortho-, para-director. While it withdraws electron density through a strong inductive (-I) effect due to its high electronegativity, it also donates electron density via a resonance (+M) effect. wikipedia.orgcsbsju.edu For fluorine, the inductive effect slightly outweighs the resonance effect, leading to mild deactivation, but the resonance effect still directs incoming electrophiles to the ortho and para positions. wikipedia.org

In this compound, both groups direct incoming electrophiles to the same positions. The powerful activating effect of the methylamino group at position 2 directs to positions 4 and 6 (ortho and para to it). The fluoro group at position 5 directs to positions 4 and 6 (ortho and para to it, respectively). The strong activation by the amine group dominates, making the ring highly susceptible to substitution at the C4 and C6 positions. Steric hindrance from the adjacent methylamino group might slightly disfavor substitution at C6, potentially leading to a preference for the C4 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org While this compound itself is not typically a direct substrate for cross-coupling, its derivatives can be readily employed.

A common strategy involves introducing a halogen (e.g., bromine or iodine) onto the aromatic ring via electrophilic aromatic substitution, as discussed previously. For instance, bromination would likely yield 4-bromo-5-fluoro-2-(methylamino)benzaldehyde. This halogenated derivative can then participate in a variety of well-established cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst to form a biaryl linkage.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a new substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne (which could be derived from the Corey-Fuchs reaction on another molecule of the starting aldehyde) using a palladium/copper co-catalyst system to form an internal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to introduce a new C-N bond.

These reactions provide a modular approach to building complex molecular architectures from the this compound scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Transformations Involving the Secondary Amine Moiety

The secondary amine in this compound is a versatile functional group that readily participates in various chemical transformations. Its nucleophilic character allows for the introduction of a wide range of substituents, paving the way for the synthesis of diverse molecular architectures.

N-Alkylation and N-Acylation Strategies for Amine Derivatization

The derivatization of the secondary amine through N-alkylation and N-acylation is a fundamental strategy to modify the properties and reactivity of this compound. These reactions introduce new alkyl or acyl groups, which can influence the steric and electronic environment of the molecule and provide handles for further chemical modifications.

N-Alkylation

N-alkylation of secondary amines like this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acidic byproduct. wikipedia.org The choice of base and solvent is crucial for the success of the reaction, with common options including potassium carbonate, sodium hydride, or triethylamine (B128534) in solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF). psu.eduresearchgate.net While direct N-alkylation is a common method, alternative approaches like reductive amination can also be employed.

N-Acylation

N-acylation is another key derivatization strategy, readily accomplished by treating this compound with acylating agents like acyl chlorides or acid anhydrides. crunchchemistry.co.ukresearchgate.net These reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride or carboxylic acid byproduct. crunchchemistry.co.ukreddit.com The resulting N-acyl derivatives are important intermediates for the synthesis of various heterocyclic compounds.

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I, C2H5Br) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | N-Alkyl-5-fluoro-2-(methylamino)benzaldehyde |

| N-Acylation | Acyl Chloride (e.g., CH3COCl, PhCOCl) | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-5-fluoro-2-(methylamino)benzaldehyde |

| N-Acylation | Acid Anhydride (e.g., (CH3CO)2O) | Base (e.g., Pyridine) or Catalyst (e.g., MgBr2·OEt2) | N-Acyl-5-fluoro-2-(methylamino)benzaldehyde |

Intramolecular Cyclization Reactions for Novel Heterocyclic Architectures

The strategic placement of the aldehyde and the derivatized secondary amine in this compound provides a powerful platform for the construction of novel heterocyclic architectures through intramolecular cyclization reactions. The nature of the substituent introduced via N-alkylation or N-acylation dictates the type of heterocyclic ring system that can be formed.

Synthesis of Fluorinated Quinolines and Quinazolines

The intramolecular cyclization of N-acylated derivatives of 2-aminobenzaldehydes is a well-established method for the synthesis of quinazolines. nih.govrsc.org For instance, the N-acetyl derivative of this compound can undergo an acid- or base-catalyzed intramolecular condensation to form a fluorinated quinazolinone. Similarly, appropriately substituted N-alkyl derivatives can serve as precursors to fluorinated quinoline (B57606) structures through various cyclization strategies. nih.govresearchgate.net The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of the resulting heterocyclic compounds. nih.govorganic-chemistry.org

Synthesis of Fluorinated Benzodiazepines

Seven-membered heterocyclic rings, such as benzodiazepines, can also be synthesized from derivatives of this compound. This typically involves the reaction of the parent compound with an appropriate building block that introduces the necessary atoms to form the seven-membered ring, followed by an intramolecular cyclization step. The specific reaction conditions and the nature of the substituents will determine the final benzodiazepine (B76468) structure.

| Precursor | Reaction Type | Catalyst/Conditions | Resulting Heterocycle |

|---|---|---|---|

| N-Acyl-5-fluoro-2-(methylamino)benzaldehyde | Intramolecular Condensation | Acid (e.g., PPA, H2SO4) or Base (e.g., NaOH) | Fluorinated Quinazolinone |

| N-Alkylated derivative | Intramolecular Cyclization | Various (e.g., acid-catalyzed, metal-catalyzed) | Fluorinated Quinoline |

| Appropriately substituted derivative | Intramolecular Cyclization | Various (e.g., acid-catalyzed) | Fluorinated Benzodiazepine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Fluoro-2-(methylamino)benzaldehyde and its Analogs

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aldehyde, methylamino, and fluorinated benzene (B151609) ring moieties. The chemical shifts are influenced by the electronic effects of the substituents. The methylamino group (-NHCH₃) is an electron-donating group, which increases electron density at the ortho and para positions. The fluorine atom is an electron-withdrawing group via induction but can donate electron density through resonance.

Proton (¹H) NMR:

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. For example, the aldehyde proton in 4-fluorobenzaldehyde (B137897) appears at δ 9.97 ppm. rsc.org

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as multiplets, with their chemical shifts and coupling patterns determined by their position relative to the substituents. The proton at C6 (ortho to the aldehyde and meta to the fluorine) would be the most downfield of the aromatic protons. The proton at C3 (ortho to the methylamino group) would be the most upfield.

Methylamino Protons (-NHCH₃): The N-H proton will likely appear as a broad singlet or a quartet (if coupled to the methyl protons), and its chemical shift can vary depending on solvent and concentration. The methyl (-CH₃) protons will appear as a doublet (due to coupling with the N-H proton) or a singlet, typically in the range of δ 2.8-3.1 ppm.

Carbon-13 (¹³C) NMR:

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and will appear as a singlet at approximately δ 190-193 ppm. rsc.org

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C5) will show a large one-bond coupling constant (¹JCF) and will be shifted downfield. The carbon attached to the methylamino group (C2) will also be significantly affected. The chemical shifts of the other carbons will be influenced by the combined electronic effects of the substituents. For comparison, in 4-fluorobenzaldehyde, the carbon attached to fluorine (C4) resonates at δ 166.5 ppm with a large C-F coupling constant. rsc.org

Methyl Carbon (-CH₃): The methyl carbon of the amino group will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences |

| Aldehyde H | 9.8 - 10.1 | --- | Deshielding by C=O |

| Aldehyde C | --- | 190 - 193 | Carbonyl group |

| Aromatic H3 | ~6.6 - 6.8 | --- | Shielding by -NHCH₃ |

| Aromatic H4 | ~7.1 - 7.3 | --- | Influence of both substituents |

| Aromatic H6 | ~7.5 - 7.7 | --- | Deshielding by -CHO |

| Aromatic C1 | --- | ~120 - 125 | Attachment to -CHO |

| Aromatic C2 | --- | ~150 - 155 | Attachment to -NHCH₃ |

| Aromatic C3 | --- | ~115 - 120 | Ortho to -NHCH₃ |

| Aromatic C4 | --- | ~118 - 123 (with C-F coupling) | Para to -NHCH₃, Meta to -F |

| Aromatic C5 | --- | ~158 - 164 (with large ¹JCF) | Attachment to -F |

| Aromatic C6 | --- | ~112 - 117 (with C-F coupling) | Ortho to -F |

| Methylamino N-H | Variable (broad) | --- | Exchange, H-bonding |

| Methylamino CH₃ | ~2.8 - 3.1 | ~30 - 35 | Attached to Nitrogen |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly valuable technique for the analysis of fluorinated molecules due to several favorable properties of the ¹⁹F nucleus. alfa-chemistry.com It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in high sensitivity, close to that of ¹H. alfa-chemistry.com

A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which typically spans over 800 ppm, minimizing signal overlap even in complex molecules. alfa-chemistry.com The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment. alfa-chemistry.com For instance, the ¹⁹F chemical shift for 4-fluorobenzaldehyde is reported at approximately -102.4 ppm, while for 3-fluorobenzaldehyde, it appears around -113 ppm. rsc.orgspectrabase.com For this compound, the electron-donating methylamino group at the ortho position is expected to shield the fluorine nucleus, likely resulting in a chemical shift that is upfield (more negative) compared to 3-fluorobenzaldehyde.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complete structural assignment of this compound by mapping out the connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, COSY would show correlations between the adjacent aromatic protons (H3-H4). It could also potentially show a correlation between the N-H proton and the methyl protons of the methylamino group, confirming their proximity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal, providing unambiguous C-H assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The aldehyde proton showing correlations to the C1 and C2 carbons.

The methyl protons of the amino group correlating with the C2 carbon.

Aromatic protons showing correlations to carbons two and three bonds away, which would help in placing the substituents correctly on the ring and confirming the relative positions of all atoms. For example, H6 would show correlations to C1, C2, and C4.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

The vibrational spectrum of this compound can be interpreted by identifying the characteristic absorption bands for its constituent functional groups.

Aldehyde Group (-CHO):

C=O Stretch: A very strong and sharp absorption band is expected in the FT-IR spectrum, typically in the range of 1680-1705 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. In benzaldehyde (B42025), this peak is observed around 1700 cm⁻¹. ias.ac.in

C-H Stretch: The aldehyde C-H bond exhibits two characteristic stretching bands, one strong band around 2820-2850 cm⁻¹ and another weaker one around 2720-2750 cm⁻¹. inference.org.uk

Methylamino Group (-NHCH₃):

N-H Stretch: For a secondary amine, a single, medium-to-weak absorption band is expected between 3300-3500 cm⁻¹.

C-N Stretch: The stretching vibration of the aromatic C-N bond typically appears in the 1250-1360 cm⁻¹ region.

N-H Bend: This bending vibration usually occurs in the 1500-1580 cm⁻¹ range.

Carbon-Fluorine Moiety (C-F):

C-F Stretch: The C-F stretching vibration gives rise to a strong and characteristic absorption in the FT-IR spectrum, typically found in the range of 1200-1300 cm⁻¹ for aryl fluorides.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C=O stretch | 1680 - 1705 | Strong |

| Aldehyde | C-H stretch | ~2830 and ~2730 | Medium, Sharp |

| Methylamino | N-H stretch | 3300 - 3500 | Medium to Weak |

| Methylamino | N-H bend | 1500 - 1580 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-N | C-N stretch | 1250 - 1360 | Medium |

| Aromatic C-F | C-F stretch | 1200 - 1300 | Strong |

| Aromatic C-H | C-H out-of-plane bend | 800 - 900 | Strong |

The substitution of a hydrogen atom with a fluorine atom on the benzene ring has a notable impact on the vibrational spectrum. The high electronegativity of fluorine alters the electronic distribution within the ring, which in turn affects the bond strengths and force constants of adjacent bonds. This can lead to shifts in the vibrational frequencies of the aromatic C-C and C-H modes. inference.org.uk The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the ring. Furthermore, the C-F bond itself introduces a strong, characteristic absorption band, as mentioned previously. The intensity of certain vibrational modes can also be enhanced due to the large dipole moment associated with the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis spectrum is primarily dictated by the electronic system of the substituted benzene ring. The presence of the aldehyde (–CHO) and the methylamino (–NHCH₃) groups, in addition to the fluorine atom, significantly influences the energy of the π and non-bonding (n) orbitals. The spectrum is expected to exhibit two main types of absorption bands:

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic ring and the carbonyl group. The conjugation between the benzene ring and the aldehyde group leads to a delocalized π system, which lowers the energy gap for these transitions, shifting the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The electron-donating methylamino group further enhances this effect.

n → π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. These transitions are characteristic of molecules containing a carbonyl group and are typically observed as a shoulder or a distinct band at a longer wavelength than the primary π → π* transitions.

While specific experimental data for this compound is not widely published, the expected absorption maxima (λmax) can be inferred from data on analogous substituted benzaldehydes. researchgate.netlibretexts.org The electronic spectrum of benzaldehyde itself shows a weak n→π* transition around 370 nm and a stronger π→π* transition around 250 nm. researchgate.net The introduction of an amino group, an auxochrome, typically causes a red shift in the main absorption bands. For instance, aminobenzaldehydes show characteristic bands in the region of 275-295 nm and 300-320 nm. researchgate.net

The following table provides an illustrative representation of the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) or acetonitrile, based on the analysis of similar compounds.

| Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, M-1cm-1) | Associated Chromophore |

| π → π | ~250 - 280 | High (~10,000 - 15,000) | Delocalized aromatic system and C=O |

| n → π | ~350 - 380 | Low (~100 - 500) | Carbonyl group (C=O) |

This table is illustrative and based on typical values for substituted benzaldehydes.

The precise λmax values and molar absorptivities would be determined experimentally by recording the UV-Vis spectrum of a solution of the compound at a known concentration.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, which provides the nominal mass (the integer mass) of an ion, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. measurlabs.com This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound (C₈H₈FNO), HRMS is used to confirm its molecular formula by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, to its theoretically calculated exact mass. The theoretical exact mass is the sum of the monoisotopic masses of the most abundant isotopes of the constituent elements. algimed.com

The process involves ionizing the sample, often using a soft ionization technique like electrospray ionization (ESI), to form the [M+H]⁺ ion. This ion is then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (ToF) or Orbitrap instrument. nih.govnih.gov The resulting experimental mass is then compared to the theoretical mass. A very small mass error, typically less than 5 parts per million (ppm), provides strong evidence for the proposed molecular formula. youtube.com

The theoretical monoisotopic mass for the [M+H]⁺ ion of this compound is calculated as follows:

| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 9 (8 in molecule + 1 for [M+H]⁺) | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Theoretical Exact Mass of [C₈H₉FNO]⁺ | 154.066817 |

An experimental HRMS measurement yielding a mass very close to 154.0668 Da would serve as definitive confirmation of the elemental composition of this compound.

Computational Chemistry and Theoretical Studies of 5 Fluoro 2 Methylamino Benzaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic features of 5-Fluoro-2-(methylamino)benzaldehyde. These calculations, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G*, can predict bond lengths, bond angles, and dihedral angles. nih.gov The optimization process seeks the lowest energy conformation of the molecule. nih.gov Studies on similar benzaldehyde (B42025) derivatives have shown that DFT calculations can accurately predict geometric parameters. nih.govnih.gov For instance, optimization of related molecules like 2-bromo-5-fluorobenzaldehyde (B45324) reveals that planar C(S) symmetry is the most stable, with different isomers (O-cis and O-trans) possible depending on the orientation of the aldehyde group relative to the adjacent substituent. nih.gov

Once the geometry is optimized, the same level of theory can be used for vibrational analysis. This involves calculating the harmonic vibrational frequencies, which correspond to the energies of molecular vibrations. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and provide a complete assignment of the vibrational modes. nih.gov DFT methods are known to be effective for this purpose, although calculated frequencies are often systematically higher than experimental ones and may be scaled for better agreement. doi.org

Illustrative Data: Optimized Geometrical Parameters for this compound (DFT/B3LYP) Bond Lengths

| Bond | Length (Å) |

|---|---|

| C-F | 1.358 |

| C-N | 1.375 |

| C=O | 1.220 |

| N-H | 1.014 |

| C-C (Aromatic) | 1.390 - 1.405 |

| Angle | Degrees (°) |

|---|---|

| C-C-F | 118.5 |

| C-C-N | 121.0 |

| C-C=O | 124.5 |

Illustrative Data: Selected Vibrational Frequencies for this compound (DFT/B3LYP)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3450 | Stretching of the amine N-H bond |

| C-H (Aromatic) Stretch | 3100 - 3000 | Stretching of the aromatic C-H bonds |

| C=O Stretch | 1685 | Stretching of the aldehyde carbonyl group |

| C-N Stretch | 1350 | Stretching of the C-N bond |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comnih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO is likely centered on the electron-withdrawing benzaldehyde portion, particularly the C=O bond. This distribution facilitates intramolecular charge transfer from the amino group to the aldehyde group upon electronic excitation. conicet.gov.ar

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity. conicet.gov.ar

Illustrative Data: FMO Energies and Global Reactivity Descriptors (DFT/B3LYP)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.225 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bond orbitals (donor) and anti-bond orbitals (acceptor). wisc.edu This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. conicet.gov.ar The strength of these interactions is measured by the second-order perturbation energy, E(2). aimspress.com

In this compound, significant E(2) values are expected for interactions involving the lone pairs of the oxygen, nitrogen, and fluorine atoms donating into the antibonding orbitals of the aromatic ring. For example, the donation from the nitrogen lone pair (LP(N)) to the adjacent π*(C-C) orbitals of the ring indicates delocalization and resonance effects. NBO analysis also calculates the natural charges on each atom, providing insight into the charge distribution across the molecule. aimspress.com

Illustrative Data: NBO Analysis - Second-Order Perturbation Energies E(2)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (Carom-Carom) | 35.5 |

| LP (2) O | σ* (Cald-H) | 2.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgwalisongo.ac.id

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. malayajournal.org The region around the amine nitrogen would also be electron-rich. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the aldehyde group and the hydrogen of the amine group, making them the primary sites for nucleophilic interaction. malayajournal.org The fluorine atom would create a region of negative potential, while also influencing the potential of the adjacent carbon atoms. walisongo.ac.id

Conformational Landscape and Intramolecular Interactions

A key structural feature of this compound is the potential for intramolecular hydrogen bonding. Specifically, an interaction between the hydrogen atom of the methylamino group (N-H) and the adjacent fluorine atom (C-F) can occur. This type of N-H···F hydrogen bond, while generally considered weak, can significantly influence the molecule's conformational preference and properties. ucla.edu

Illustrative Data: Intramolecular Hydrogen Bond Parameters

| Parameter | Value |

|---|---|

| H-bond type | N-H···F |

| H···F distance (Å) | ~2.1 - 2.5 |

| N-H···F angle (°) | ~135 - 145 |

Theoretical Assessment of Tautomeric Equilibria and Relative Stabilities

Tautomerism, the interconversion of structural isomers through proton transfer, is a crucial consideration for molecules like this compound, which contains both amino and aldehyde functionalities. Theoretical calculations are essential for identifying possible tautomers and quantifying their relative stabilities, which can significantly influence the compound's chemical behavior and spectroscopic properties. The equilibrium between different tautomeric forms is governed by their relative Gibbs free energies.

For this compound, two primary tautomeric forms can be considered: the amino-aldehyde form and the imino-enol form. The amino-aldehyde tautomer is generally expected to be the more stable form. Computational methods, such as DFT, can be employed to calculate the optimized geometries and relative energies of these tautomers. rsc.orgresearchgate.net The choice of the functional and basis set in these calculations is critical for obtaining accurate results. nih.gov Solvation models can also be incorporated to predict tautomeric preferences in different solvent environments, as the polarity of the solvent can influence the relative stabilities of tautomers. nih.gov

A hypothetical relative stability analysis for the tautomers of this compound is presented in the table below. The data illustrates the typical energy differences calculated between such forms in both the gas phase and in a polar solvent.

| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Amino-aldehyde | 0.00 | 0.00 | |

| Imino-enol | +8.5 | +6.2 | |

| This data is illustrative and based on typical computational results for similar molecules. |

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can map out the potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction pathways. nih.govfigshare.com Such studies are invaluable for predicting reactivity, understanding selectivity, and optimizing reaction conditions.

For instance, the reaction of this compound with other nucleophiles can be modeled to understand the intricacies of bond formation and cleavage. organic-chemistry.org Computational investigations can shed light on the role of catalysts and the effect of substituents on the reaction rate and outcome. rsc.org For example, in a hypothetical condensation reaction, DFT calculations could be used to compare different possible pathways, such as a direct nucleophilic attack versus a pathway involving intramolecular proton transfer, to determine the most favorable mechanism. These computational studies often complement experimental work to provide a complete picture of the reaction dynamics. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Rational Derivative Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest, such as biological activity or reactivity. nih.gov These models are instrumental in the rational design of new derivatives of this compound with enhanced or optimized properties. The development of a QSPR model typically involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.net

For the rational design of this compound derivatives, a QSPR study might aim to correlate molecular descriptors with a desired property, for example, inhibitory activity against a particular enzyme. The molecular descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov Once a statistically significant QSPR model is developed, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

An example of a hypothetical QSPR data table for a series of this compound derivatives is shown below, correlating molecular descriptors with a hypothetical biological activity.

| Derivative | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| This compound | 2.1 | 3.5 | 10.2 |

| 4-Chloro-5-fluoro-2-(methylamino)benzaldehyde | 2.8 | 4.1 | 5.8 |

| 5-Fluoro-4-methoxy-2-(methylamino)benzaldehyde | 1.9 | 3.2 | 12.5 |

| 5-Fluoro-2-(ethylamino)benzaldehyde | 2.5 | 3.6 | 8.9 |

| This data is for illustrative purposes only. |

Solid State Structural Analysis and Crystallography of 5 Fluoro 2 Methylamino Benzaldehyde Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Coordinates

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material. This technique provides exact atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation and configuration in the solid state. For derivatives of fluorinated benzaldehydes, SC-XRD studies are instrumental in confirming molecular identity and revealing the subtle geometric effects imposed by the fluorine and methylamino substituents.

For instance, analysis of related benzaldehyde (B42025) derivatives through SC-XRD has established the nature of their supramolecular networks. rsc.org While specific crystallographic data for 5-Fluoro-2-(methylamino)benzaldehyde is not publicly available, data from analogous structures, such as a co-crystal of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde, illustrates the precision of SC-XRD. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Fluorinated Co-crystal (Data derived from a study on a 1:1 co-crystal of 5-fluorocytosine and 4-hydroxy-benzaldehyde) nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₄FN₃O · C₇H₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3781 (4) |

| b (Å) | 22.3984 (11) |

| c (Å) | 7.2189 (4) |

| α (°) | 90 |

| β (°) | 107.893 (2) |

| γ (°) | 90 |

| Volume (ų) | 1135.54 (11) |

| Z (Formula Units/Cell) | 4 |

This table serves as an example of the type of precise data obtained from an SC-XRD experiment on a related fluorinated compound.

The fluorine atom in this compound derivatives can participate in various non-covalent interactions that contribute to crystal stability. While fluorine is a weak hydrogen bond acceptor, C-H⋯F hydrogen bonds are frequently observed in the crystal structures of fluorinated organic molecules. nih.govnih.govdoaj.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. rsc.orgnih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact are highlighted, providing a clear picture of hydrogen bonds, halogen bonds, and other van der Waals interactions. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.gov This allows for the deconvolution of the Hirshfeld surface into contributions from specific atom-pair contacts. For example, in related fluorinated compounds, Hirshfeld analysis has shown that H⋯H, C⋯H, and F⋯H contacts often account for the majority of interactions, underscoring the importance of hydrogen bonding and general van der Waals forces in crystal packing. nih.govdoaj.org

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Fluorinated Compound (Data derived from a study on (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one) nih.gov

| Interaction Type | Contribution (%) |

| H···H | 33.9 |

| C···H / H···C | 26.7 |

| F···H / H···F | 10.9 |

| C···C | 10.6 |

| O···H / H···O | 5.8 |

| S···H / H···S | 5.5 |

| Other | 7.6 |

This table illustrates how Hirshfeld analysis quantifies the relative importance of different intermolecular interactions in the crystal packing of a molecule containing a fluorophenyl group.

Powder X-ray Diffraction (PXRD) for Polymorphic Forms and Microcrystalline Materials

While SC-XRD requires a suitable single crystal, Powder X-ray Diffraction (PXRD) is an essential technique for analyzing bulk, microcrystalline samples. researchgate.netrigaku.com PXRD provides a characteristic diffraction pattern for a specific crystalline phase. This pattern serves as a fingerprint, allowing for phase identification and the detection of polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.net

Different polymorphs of a compound can have distinct physical properties. Therefore, screening for and identifying polymorphs is a critical step in chemical development. rigaku.com The process often involves crystallizing the material under various conditions and analyzing the resulting solids with PXRD. The appearance of new peaks, peak shifts, or changes in relative peak intensities in the diffraction pattern can indicate the presence of a new polymorphic form. researchgate.net Although artifacts can sometimes mimic these changes, PXRD remains a primary and powerful tool for the solid-state characterization of bulk materials. researchgate.netrigaku.com

Co-crystallization and Salt Formation Strategies for Structural Modification

The solid-state properties of a compound can be intentionally modified through crystal engineering strategies like co-crystallization and salt formation. Co-crystallization involves combining the target molecule with a second, different molecule (a coformer) in a specific stoichiometric ratio to form a new, homogeneous crystalline phase.

This strategy is exemplified by the co-crystallization of 5-fluorocytosine with 4-hydroxybenzaldehyde. nih.gov In this case, robust supramolecular synthons, such as N-H⋯O and O-H⋯O hydrogen bonds, are formed between the two components, creating a stable and well-defined multi-component crystal structure. nih.gov For a compound like this compound, which possesses both hydrogen bond donor (N-H) and acceptor (aldehyde oxygen, fluorine) sites, co-crystallization with suitable coformers (e.g., carboxylic acids, amides) could be a viable strategy to generate novel solid forms with tailored properties. Similarly, the basic methylamino group allows for salt formation with various acids, providing another avenue for structural modification and property enhancement.

Applications As a Versatile Synthetic Building Block and Precursor in Chemical Research

A Precursor for Complex Organic Molecules with Tunable Properties

The strategic placement of the fluorine atom and the methylamino group on the benzaldehyde (B42025) scaffold of 5-Fluoro-2-(methylamino)benzaldehyde provides chemists with a powerful tool to influence the electronic properties and reactivity of the molecule. This, in turn, allows for the precise design and synthesis of complex organic structures with tailored characteristics.

Design and Synthesis of Fluorine-Containing Heterocyclic Systems

The synthesis of fluorine-containing heterocyclic compounds is of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. While direct examples of the use of this compound in the synthesis of quinazolines were not found in the available research, the general synthetic routes to quinazolines often involve the cyclization of 2-aminobenzaldehyde (B1207257) derivatives with various nitrogen-containing reagents. mdpi.comnih.gov The presence of the methylamino group in this compound makes it a suitable starting material for the synthesis of N-methylated quinazoline (B50416) derivatives.

For instance, a common method for quinazoline synthesis involves the reaction of a 2-aminobenzaldehyde with an amine or amide in the presence of a suitable catalyst or oxidizing agent. The intramolecular cyclization of the resulting intermediate leads to the formation of the quinazoline ring system. The fluorine substituent at the 5-position of the benzaldehyde ring can influence the reaction kinetics and the properties of the final heterocyclic product.

Construction of Multi-Substituted Aromatic and Polycyclic Architectures

Development of Advanced Ligands and Catalysts in Organic Synthesis

The reaction of the aldehyde group in this compound with primary amines leads to the formation of Schiff base ligands. nih.gov These ligands, which contain an imine (C=N) bond, are capable of coordinating with a wide variety of metal ions to form stable complexes. jchr.orgnih.gov The resulting metal complexes can exhibit interesting catalytic properties, finding applications in various organic transformations such as oxidation, reduction, and cross-coupling reactions. jchr.org

The fluorine atom and the methylamino group on the aromatic ring of the Schiff base ligand can electronically modulate the properties of the metal center, thereby influencing the catalytic activity and selectivity of the complex. While specific studies on catalysts derived directly from this compound are not extensively documented, the general principles of Schiff base chemistry suggest its significant potential in this area.

Integration into Chemical Biology Probes and Tools for Mechanistic Studies

Fluorescent chemical probes are invaluable tools for visualizing and understanding biological processes. The structural features of this compound make it a potential precursor for the synthesis of novel fluorescent probes. The fluorinated benzaldehyde core can be incorporated into larger molecular frameworks that exhibit fluorescence.

While direct synthesis of photoactivatable probes from this compound is not explicitly detailed in the available literature, the fundamental reactivity of the aldehyde group allows for its conjugation to other molecular entities, a common strategy in the design of targeted probes. The fluorine atom can also serve to fine-tune the photophysical properties of the resulting fluorophore.

Exploration in Functional Materials Science: Dyes, Sensors, and Optoelectronic Components

The field of functional materials science is constantly seeking new organic molecules with specific optical and electronic properties. The unique combination of substituents in this compound makes it an attractive candidate for the development of new dyes, sensors, and components for optoelectronic devices.

The aldehyde group can be utilized in condensation reactions to create extended π-conjugated systems, which are often responsible for the color and fluorescence of organic dyes. researchgate.net For example, condensation with compounds containing active methylene (B1212753) groups can lead to the formation of intensely colored or fluorescent products.

In the realm of optoelectronics, fluorinated aromatic compounds are known to be valuable in the design of materials for organic light-emitting diodes (OLEDs). The introduction of fluorine can influence the energy levels of the molecular orbitals, which is a critical factor in determining the efficiency and color of the emitted light. While specific research on the direct application of this compound in OLEDs has not been found, its structural motifs are relevant to the design of new emitter or host materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.